1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol

Descripción general

Descripción

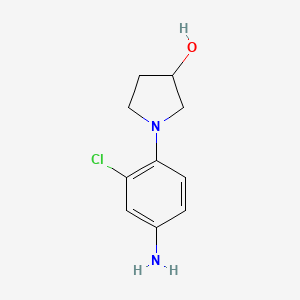

1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol is an organic compound characterized by the presence of an amino group, a chlorine atom, and a pyrrolidinol moiety attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol typically involves the reaction of 4-amino-2-chlorophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorine atom can be reduced to form dechlorinated products.

Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives of the original compound.

Reduction: Dechlorinated and hydrogenated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C10H12ClN3O

- CAS Number : 1220037-94-4

Its structure includes a pyrrolidine ring substituted with an amino group and a chlorophenyl moiety, which contributes to its diverse biological activities.

Biological Activities

1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol exhibits several notable biological activities:

Antioxidant Activity

Research indicates that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress. Its antioxidant properties are essential for potential applications in aging and chronic disease management.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests its potential role in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Antimicrobial Properties

Preliminary investigations reveal that this compound possesses antimicrobial activity against various bacterial and fungal strains. This property could make it a candidate for developing new antimicrobial agents.

Neuropharmacological Effects

Studies have demonstrated that the compound enhances neurite outgrowth in neuronal cultures, indicating potential applications in neuroregeneration and treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The following synthetic route is commonly employed:

- Starting Materials : Begin with 4-amino-2-chlorobenzaldehyde and pyrrolidine.

- Reaction Conditions : Conduct the reaction under acidic or basic conditions to facilitate the formation of the pyrrolidine ring.

- Purification : Use recrystallization or chromatography to purify the final product.

Case Studies

Several studies have explored the applications of this compound:

| Study | Findings | Reference |

|---|---|---|

| Neuropharmacological Study | Enhanced neurite outgrowth in neuronal cultures | |

| Anti-inflammatory Research | Inhibition of cytokine release in cell models | |

| Antimicrobial Assessment | Effective against multiple bacterial strains |

Future Research Directions

Further research is warranted to explore:

- The specific molecular mechanisms underlying its biological activities.

- Potential clinical applications in treating neurodegenerative and inflammatory disorders.

- Development of derivatives with improved efficacy and safety profiles.

Mecanismo De Acción

The mechanism of action of 1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

- N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Comparison: 1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .

Actividad Biológica

1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrrolidine ring substituted with an amino group and a chlorophenyl moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. Research indicates that it may act as an inhibitor of cholinesterases, enzymes that break down neurotransmitters such as acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .

Pharmacological Effects

This compound has been studied for several pharmacological effects, including:

- Cholinesterase Inhibition : Studies have shown that the compound exhibits moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for regulating cholinergic signaling in the nervous system .

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties. The compound has been evaluated in vitro for its ability to induce cytotoxicity in cancer cell lines, indicating a role in cancer therapy .

In Vitro Studies

In a study examining various pyrrolidine derivatives, this compound was found to have significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis in these cells .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 45.0 | Moderate AChE inhibition |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine | 46.35 | Strong AChE inhibition |

In Vivo Studies

Further research is needed to confirm the in vivo efficacy and safety profile of this compound. Current findings suggest that while the compound shows promise in vitro, its pharmacokinetic properties must be thoroughly evaluated through animal models to assess bioavailability and therapeutic potential .

Propiedades

IUPAC Name |

1-(4-amino-2-chlorophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-5-7(12)1-2-10(9)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBIEYJMIIBUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.